1-{4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}piperidine
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Overview
Description
1-{4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}piperidine is a complex organic compound that features a piperidine ring substituted with a nitrophenyl group and an oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}piperidine typically involves multi-step organic reactions. One common approach starts with the preparation of the oxadiazole ring, which can be synthesized via the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions. The methoxyphenyl group is introduced through electrophilic aromatic substitution reactions. The final step involves the coupling of the oxadiazole derivative with a nitrophenyl-piperidine intermediate under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods: Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions: 1-{4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}piperidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carboxyl group under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products:
- Oxidation of the methoxy group yields hydroxyl or carboxyl derivatives.
- Reduction of the nitro group yields the corresponding amine.
- Substitution reactions yield various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-{4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}piperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-{4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}piperidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole moiety can participate in hydrogen bonding and π-π interactions, while the nitrophenyl group can engage in electron-withdrawing interactions, influencing the compound’s overall bioactivity.
Comparison with Similar Compounds
- 1-{4-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}piperidine
- 1-{4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}piperidine
- 1-{4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}piperidine
Uniqueness: 1-{4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}piperidine is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it distinct from similar compounds with different substituents, potentially leading to unique bioactivities and applications.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-5-(3-nitro-4-piperidin-1-ylphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4/c1-27-16-8-5-14(6-9-16)19-21-20(28-22-19)15-7-10-17(18(13-15)24(25)26)23-11-3-2-4-12-23/h5-10,13H,2-4,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZISPZBAFKCFPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=C(C=C3)N4CCCCC4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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